molecular formula C18H19N5O3S B11277338 2-[7-(ethylsulfanyl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl]-N-(4-methoxybenzyl)acetamide

2-[7-(ethylsulfanyl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl]-N-(4-methoxybenzyl)acetamide

Cat. No.: B11277338
M. Wt: 385.4 g/mol
InChI Key: JLFJOQVTERJTGQ-UHFFFAOYSA-N
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Description

2-[7-(ETHYLSULFANYL)-4-OXO-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-3-YL]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE is a synthetic organic compound that belongs to the class of diazinopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-(ETHYLSULFANYL)-4-OXO-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-3-YL]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE typically involves multi-step organic reactions. The starting materials often include ethylsulfanyl derivatives and diazinopyrimidine precursors. The reaction conditions may involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts such as palladium or copper salts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated solvents, strong acids or bases, and catalysts like palladium or copper salts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, the compound may be studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, can provide insights into its mechanism of action and therapeutic potential.

Medicine

In medicinal chemistry, the compound may be investigated for its potential as a drug candidate. Its ability to modulate specific biological pathways makes it a promising candidate for the treatment of various diseases.

Industry

In the industrial sector, the compound may be used in the development of new materials or as a catalyst in chemical processes. Its unique properties can enhance the performance and efficiency of industrial applications.

Mechanism of Action

The mechanism of action of 2-[7-(ETHYLSULFANYL)-4-OXO-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-3-YL]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-[7-(METHYLSULFANYL)-4-OXO-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-3-YL]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE
  • 2-[7-(PROPYLSULFANYL)-4-OXO-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-3-YL]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE

Uniqueness

The uniqueness of 2-[7-(ETHYLSULFANYL)-4-OXO-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-3-YL]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE lies in its specific ethylsulfanyl substitution, which may confer distinct biological and chemical properties compared to its analogs. This substitution can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C18H19N5O3S

Molecular Weight

385.4 g/mol

IUPAC Name

2-(2-ethylsulfanyl-5-oxopyrimido[4,5-d]pyrimidin-6-yl)-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C18H19N5O3S/c1-3-27-18-20-9-14-16(22-18)21-11-23(17(14)25)10-15(24)19-8-12-4-6-13(26-2)7-5-12/h4-7,9,11H,3,8,10H2,1-2H3,(H,19,24)

InChI Key

JLFJOQVTERJTGQ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C2C(=N1)N=CN(C2=O)CC(=O)NCC3=CC=C(C=C3)OC

Origin of Product

United States

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